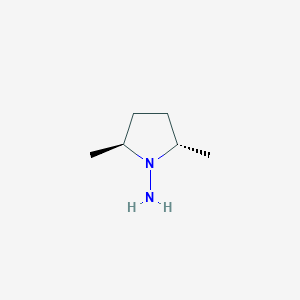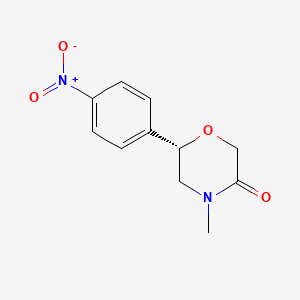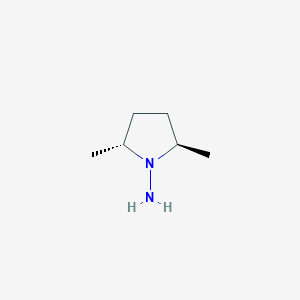![molecular formula C11H6ClN3 B14185383 6-Chloropyrido[3,4-c][1,5]naphthyridine CAS No. 923012-52-6](/img/structure/B14185383.png)
6-Chloropyrido[3,4-c][1,5]naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloropyrido[3,4-c][1,5]naphthyridine is a heterocyclic compound that belongs to the class of fused 1,5-naphthyridines These compounds are characterized by their unique structure, which includes a pyridine ring fused to a naphthyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrido[3,4-c][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10. This reaction yields the corresponding 1,5-naphthyridine as a yellowish solid .
Another approach involves the reflux of 6-chloropyrido[2,3-c][1,5]naphthyridine, which results in the total conversion to 1,5-naphthyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloropyrido[3,4-c][1,5]naphthyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products Formed
Applications De Recherche Scientifique
6-Chloropyrido[3,4-c][1,5]naphthyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has shown potential as a ligand in the formation of metal complexes, which can be used in biological studies.
Medicine: Due to its unique structure, it has been investigated for its potential as an anticancer agent and other therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as optical and electronic applications
Mécanisme D'action
The mechanism of action of 6-Chloropyrido[3,4-c][1,5]naphthyridine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Chloropyrido[3,4-c][1,5]naphthyridine include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
- 2,8-Naphthyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom at the 6-position enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
923012-52-6 |
|---|---|
Formule moléculaire |
C11H6ClN3 |
Poids moléculaire |
215.64 g/mol |
Nom IUPAC |
6-chloropyrido[3,4-c][1,5]naphthyridine |
InChI |
InChI=1S/C11H6ClN3/c12-11-8-6-13-5-3-7(8)10-9(15-11)2-1-4-14-10/h1-6H |
Clé InChI |
NONDWWCXDBHUBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=NC=C3)C(=N2)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)



![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)


![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)




